molecular formula C18H18FNO2 B7494113 [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone

[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone

Cat. No. B7494113
M. Wt: 299.3 g/mol
InChI Key: CWKXJYPIMWZKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone, also known as FM2-176, is a chemical compound that has been of interest to the scientific community due to its potential applications in drug development.

Mechanism of Action

The exact mechanism of action of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone is not fully understood. However, studies have suggested that it may act as an inhibitor of protein kinase C (PKC), an enzyme that plays a role in cell signaling and regulation. By inhibiting PKC, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone may disrupt the signaling pathways that are involved in cancer cell growth and neurodegenerative processes.
Biochemical and Physiological Effects:
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been found to have a range of biochemical and physiological effects. In cancer cells, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to cell death. In neurodegenerative diseases, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been found to have antioxidant and anti-inflammatory effects, which may help to protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone is that it has been shown to have low toxicity in vitro, which makes it a promising candidate for further studies. However, one limitation is that its efficacy in vivo has not yet been fully established, and more research is needed to determine its potential as a therapeutic agent.

Future Directions

There are several future directions for research on [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone. One area of interest is the development of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone analogs that may have improved efficacy and specificity. Additionally, more studies are needed to determine the optimal dosage and administration of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone for therapeutic purposes. Finally, further research is needed to determine the potential applications of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone in other diseases and conditions beyond cancer and neurodegenerative diseases.

Synthesis Methods

[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone is synthesized through a series of chemical reactions that involve the condensation of 4-fluorophenylmorpholine and 2-methylphenylacetic acid followed by the addition of thionyl chloride and methanol. The resulting product is purified through column chromatography to obtain pure [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone.

Scientific Research Applications

[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been studied for its potential applications in drug development, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has inhibitory effects on several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been found to have neuroprotective properties and may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[2-(4-fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-13-4-2-3-5-16(13)18(21)20-10-11-22-17(12-20)14-6-8-15(19)9-7-14/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKXJYPIMWZKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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